molecular formula C8H7BrO3 B3188143 Methyl 3-bromo-5-hydroxybenzoate CAS No. 197810-12-1

Methyl 3-bromo-5-hydroxybenzoate

Cat. No. B3188143
CAS RN: 197810-12-1
M. Wt: 231.04
InChI Key: KRTBWIIGEJIUSA-UHFFFAOYSA-N
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Description

“Methyl 3-bromo-5-hydroxybenzoate” is a fine chemical that belongs to the group of useful building blocks . It is a versatile building block that can be used as a reagent and reaction component in organic synthesis . The IUPAC name for this compound is “methyl 3-bromo-5-hydroxybenzoate” and its InChI code is "1S/C8H7BrO3/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4,10H,1H3" .


Molecular Structure Analysis

The molecular formula of “Methyl 3-bromo-5-hydroxybenzoate” is C8H7BrO3 . It has a molecular weight of 231.05 . The InChI key for this compound is KRTBWIIGEJIUSA-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“Methyl 3-bromo-5-hydroxybenzoate” is a solid at room temperature . It has a melting point of 130-135℃ . The predicted boiling point is 331.3±22.0 °C and the predicted density is 1.627±0.06 g/cm3 . It is slightly soluble in water .

Scientific Research Applications

Derivative Synthesis

Methyl 3-bromo-5-hydroxybenzoate and its derivatives are primarily involved in synthesis processes. Cavill (1945) detailed the preparation of various derivatives of 4-hydroxybenzoic acid, including those with substituents in the 3 and 3:5 positions, which are structurally similar to Methyl 3-bromo-5-hydroxybenzoate (Cavill, 1945). Clarke, Scrowston, and Sutton (1973) also reported on electrophilic substitution reactions of derivatives related to 4-hydroxybenzo[b]thiophen, showcasing the compound's utility in chemical reactions (Clarke, Scrowston, & Sutton, 1973).

Chemical Synthesis

In 2014, Shinohara et al. developed a silica gel-promoted synthesis method for 2-bromo-3-hydroxybenzoate derivatives, utilizing methyl 3-bromopropiolate in a Diels–Alder reaction followed by a ring-opening aromatization. This process highlights the role of similar compounds in the synthesis of complex chemicals (Shinohara et al., 2014).

Photodynamic Therapy Application

Methyl 3-bromo-5-hydroxybenzoate-related compounds have potential applications in photodynamic therapy for cancer treatment. Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine derivatives with high singlet oxygen quantum yield, which are crucial for Type II photosensitizers used in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Molecular Analysis

Methyl 4-hydroxybenzoate, a structurally similar compound to Methyl 3-bromo-5-hydroxybenzoate, has been extensively studied. Sharfalddin et al. (2020) analyzed its crystal structure, intermolecular interactions, and quantum mechanical properties. This research contributes to understanding the behavior of similar compounds at the molecular level (Sharfalddin et al., 2020).

Safety And Hazards

“Methyl 3-bromo-5-hydroxybenzoate” is associated with several hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

“Methyl 3-bromo-5-hydroxybenzoate” is employed as an intermediate for pharmaceuticals . It is stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place, and stored away from oxidizing agents . The future directions of this compound could involve its use in the synthesis of new pharmaceuticals, although specific future directions are not provided in the search results.

properties

IUPAC Name

methyl 3-bromo-5-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRTBWIIGEJIUSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-bromo-5-hydroxybenzoate

CAS RN

192810-12-1
Record name Methyl 3-bromo-5-hydroxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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